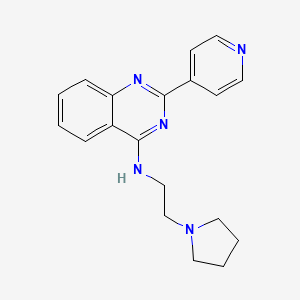
2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine is a heterocyclic compound that features a quinazoline core substituted with pyridine and pyrrolidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine typically involves multi-step reactions. One common method includes the reaction of pyridine-4-carbaldehyde with 2-iodoaniline in the presence of a palladium catalyst and triethylamine in refluxing toluene . This is followed by further functionalization steps to introduce the pyrrolidine moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazoline core or the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, trifluoroacetic acid for nucleophilic substitutions, and hydrogen gas for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the pyridine or quinazoline rings.
科学研究应用
2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: It is being investigated for its potential therapeutic properties, including its ability to modulate enzyme activity and receptor interactions
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
作用机制
The mechanism of action of 2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, including changes in cell signaling pathways and metabolic processes .
相似化合物的比较
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: This compound shares the pyrrolidine moiety and has similar pharmacological activities.
2-(pyridin-4-yl)quinoline: This compound has a similar quinazoline core and pyridine substitution.
Uniqueness
2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine is unique due to its specific combination of pyridine, pyrrolidine, and quinazoline moieties. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities.
属性
IUPAC Name |
2-pyridin-4-yl-N-(2-pyrrolidin-1-ylethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5/c1-2-6-17-16(5-1)19(21-11-14-24-12-3-4-13-24)23-18(22-17)15-7-9-20-10-8-15/h1-2,5-10H,3-4,11-14H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFSLOHREJORAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














